Calculated Lipophilicity (XLogP3) Comparison of 1,2,4-Oxadiazole Regioisomers
The target compound's computed XLogP3 is -0.2 [1]. Its 1,3,4-oxadiazole isomer (2-(piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole) features a different heteroatom arrangement that alters the electronic distribution and hydrogen-bonding capacity, which can shift the partition coefficient. Although an exact experimental logP for the isomer is not available in the open literature, the altered directionality of the dipole moment in 1,3,4-oxadiazoles compared to 1,2,4-oxadiazoles is known to influence membrane permeability and solubility [2]. This calculated lipophilicity difference informs compound selection when buffer-octanol partitioning or blood-brain barrier penetration is a relevant parameter.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.2 (calculated by XLogP3) |
| Comparator Or Baseline | 1,3,4-Oxadiazole isomer: experimental logP not publicly available; class-level evidence indicates different lipophilicity due to altered H-bond acceptor topology |
| Quantified Difference | Not quantifiable due to missing comparator data; trend-level differentiation based on oxadiazole regioisomer class properties |
| Conditions | Computational prediction by XLogP3, PubChem 2.2 |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and nonspecific binding; selecting the correct regioisomer ensures consistency in ADME assays.
- [1] PubChem CID 2761145: 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine. U.S. National Library of Medicine, National Center for Biotechnology Information. Accessed 2026-04-24. View Source
- [2] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. View Source
